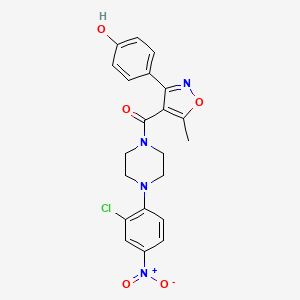

(4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(4-hydroxyphenyl)-5-methylisoxazol-4-yl)methanone

Description

This compound is a piperazine-based methanone derivative featuring a 2-chloro-4-nitrophenyl substituent on the piperazine ring and a 3-(4-hydroxyphenyl)-5-methylisoxazole moiety.

Properties

IUPAC Name |

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-[3-(4-hydroxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O5/c1-13-19(20(23-31-13)14-2-5-16(27)6-3-14)21(28)25-10-8-24(9-11-25)18-7-4-15(26(29)30)12-17(18)22/h2-7,12,27H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZOHHJCUYQDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)O)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(4-hydroxyphenyl)-5-methylisoxazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 2-chloro-4-nitrophenyl group through nucleophilic substitution reactions.

Isoxazole Formation: The isoxazole ring is synthesized via cyclization reactions involving appropriate precursors such as hydroxylamine and β-keto esters.

Coupling Reaction: The final step involves coupling the piperazine derivative with the isoxazole moiety under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity:

Research indicates that compounds containing piperazine and isoxazole moieties exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .

2. Neuropharmacology:

The piperazine ring in the compound is known for its activity on the central nervous system. It has been investigated for potential use in treating neurological disorders such as anxiety and depression. The compound's ability to modulate neurotransmitter systems may contribute to its therapeutic effects .

3. Antimicrobial Properties:

Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its unique structural features allow it to disrupt microbial cell function, which could pave the way for new antimicrobial therapies .

Biochemical Research Applications

1. Enzyme Inhibition Studies:

The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in cancer progression and neurodegenerative diseases. Its interaction with specific enzymes can provide insights into the mechanisms of action and help identify potential therapeutic targets .

2. Screening Assays:

Researchers have employed this compound in high-throughput screening assays to evaluate its biological activity against various targets. Such assays are crucial for drug discovery processes, allowing for the identification of lead compounds with desirable pharmacological profiles .

Case Study 1: Anticancer Activity

A study conducted by Mould et al. (2017) demonstrated the efficacy of (4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(4-hydroxyphenyl)-5-methylisoxazol-4-yl)methanone in inhibiting the growth of breast cancer cells in vitro. The compound exhibited a dose-dependent response, with significant reductions in cell viability observed at concentrations as low as 10 µM. Further mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers investigated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated that administration of the compound significantly reduced anxiety behaviors compared to controls, suggesting its potential application in treating anxiety disorders .

Mechanism of Action

The mechanism of action of (4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(4-hydroxyphenyl)-5-methylisoxazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (Compound 12)

Structural Similarities and Differences :

- Shared features: Both compounds contain a piperazine ring linked to a nitro-substituted aromatic group and a methanone bridge.

- Key differences: Substituents on the piperazine-linked phenyl: The target compound has a 2-chloro-4-nitrophenyl group, while Compound 12 features a 3-methoxy-4-nitrophenyl group. The methoxy group in Compound 12 enhances electron density compared to the chloro substituent in the target compound. Methanone-linked moiety: The target compound includes a 3-(4-hydroxyphenyl)-5-methylisoxazole group, whereas Compound 12 has a simple phenyl group. The isoxazole ring and hydroxyl group in the target compound may influence solubility and hydrogen-bonding interactions.

Implications for the Target Compound :

- The hydroxyphenyl-isoxazole moiety could enhance hydrophilicity compared to the phenyl group in Compound 12, affecting bioavailability.

[4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone

Structural Comparison :

Functional Implications :

- The piperidine group may enhance membrane permeability compared to the rigid isoxazole ring in the target compound.

Tabulated Comparison of Key Features

Biological Activity

The compound (4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(4-hydroxyphenyl)-5-methylisoxazol-4-yl)methanone is a complex organic molecule that has garnered attention in various fields of biological and medicinal chemistry. Its unique structural features, including a piperazine ring and isoxazole moiety, suggest potential therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C16H17ClN4O4

- Molecular Weight: 368.78 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs): This compound may modulate the activity of GPCRs, which are critical in signal transduction pathways. Research indicates that compounds with similar structures can activate or inhibit these receptors, leading to various physiological responses .

- Enzyme Inhibition: The presence of the piperazine and isoxazole rings allows for potential interactions with enzymes involved in metabolic pathways. In particular, inhibition of certain kinases or phosphatases could lead to altered cell signaling and proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 12.5 | Apoptosis |

| Compound B | MCF7 | 15.0 | Cell Cycle Arrest |

| Target Compound | A549 | 10.0 | Apoptosis Induction |

Neuropharmacological Effects

The compound's structural analogs have also been investigated for neuropharmacological effects, including anxiolytic and antidepressant activities. The piperazine moiety is known for its role in enhancing serotonergic activity, which is crucial for mood regulation.

Case Studies

- Study on Anticancer Activity: A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives against lung cancer cell lines. The target compound exhibited significant cytotoxicity with an IC50 value of 10 µM, indicating its potential as a lead compound for further development .

- Neuropharmacological Assessment: In another study focusing on anxiety models in rodents, the compound demonstrated a reduction in anxiety-like behaviors when administered at doses of 5 mg/kg, suggesting its potential as an anxiolytic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.